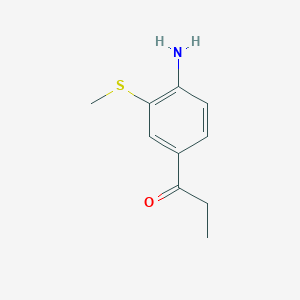
(6-Methylpyridin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyridines. It is characterized by a pyridine ring substituted with a methyl group at the 6th position and a methanamine group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methylpyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Aqueous or alcoholic solvents to dissolve the reactants.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as:
Increased Yield: Higher efficiency and yield compared to batch processes.
Safety: Reduced risk of hazardous reactions due to controlled conditions.
Scalability: Easier to scale up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridines.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of (6-Methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride: Similar structure with a chlorine substituent.
(2-Bromo-6-methylpyridin-3-yl)methanamine hydrochloride: Similar structure with a bromine substituent.
(6-Methylpyridin-3-yl)methylamine: Lacks the hydrochloride salt form
Uniqueness
(6-Methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .
Propiedades
Fórmula molecular |
C7H11ClN2 |
|---|---|
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
(6-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4,8H2,1H3;1H |
Clave InChI |
CYZRZUJXMJAPKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


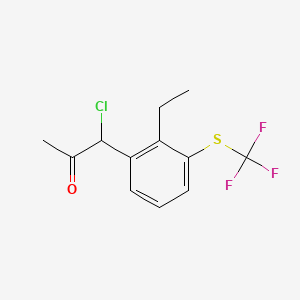
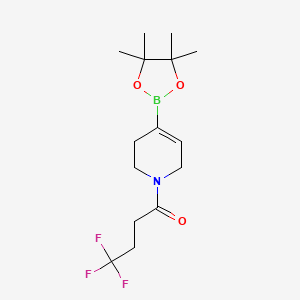
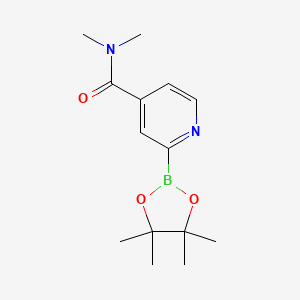


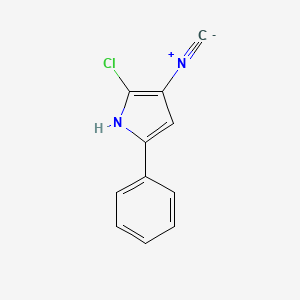
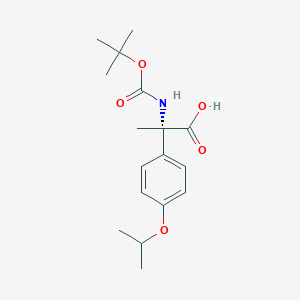
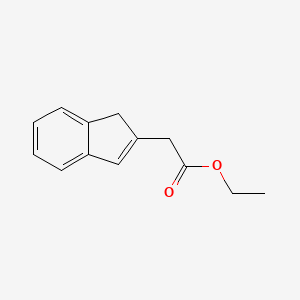

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
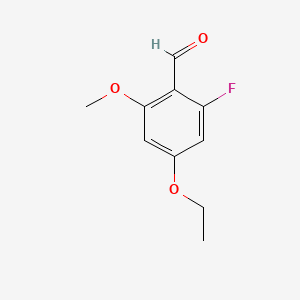

![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
